2-(Pyridin-2-YL)propan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-8(2,9)7-5-3-4-6-10-7/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSQBZXDMHDHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627962 | |
| Record name | 2-(Pyridin-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52568-28-2 | |
| Record name | 2-(Pyridin-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Pyridyl)-2-propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Pyridine Based Amine Scaffolds in Organic Chemistry and Medicinal Science
The pyridine (B92270) ring, a heterocyclic organic compound, and amine functional groups are fundamental building blocks in the fields of organic chemistry and medicinal science. researchgate.netresearchgate.netnih.gov Their combination in pyridine-based amine scaffolds results in molecules with diverse and significant applications. nih.govnih.gov
Pyridine, structurally similar to benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen group, is a polar and often ionizable aromatic molecule. researchgate.netresearchgate.netwikipedia.org This characteristic can enhance the solubility and bioavailability of less soluble compounds, a crucial aspect in drug design. researchgate.netnih.gov The nitrogen atom in the pyridine ring can also form hydrogen bonds, further influencing the pharmacological activity of molecules. nih.govjchemrev.com Pyridine and its derivatives are integral to numerous natural products, including vitamins like niacin and alkaloids. nih.govnih.gov
Amines, organic compounds and functional groups that contain a basic nitrogen atom with a lone pair, are also central to medicinal chemistry. The amine group can act as a hydrogen bond donor and acceptor, and it is often a key site for molecular interactions with biological targets. nih.gov
The fusion of a pyridine nucleus with an amine group creates a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.org These structures are highly sought after in the pharmaceutical industry due to their potent therapeutic properties. researchgate.net The versatility of pyridine-based amines allows for extensive structural modifications, enabling medicinal chemists to fine-tune their biological activity. researchgate.net Consequently, these scaffolds are found in a wide array of drugs with applications as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents, among others. researchgate.netnih.govjchemrev.com
Overview of Research Trajectories for 2 Pyridin 2 Yl Propan 2 Amine
Research into 2-(Pyridin-2-YL)propan-2-amine, and its hydrochloride salt, has primarily focused on its potential applications in medicinal chemistry and as a building block in organic synthesis. smolecule.com The compound is characterized by a pyridine (B92270) ring attached to a propan-2-amine group. smolecule.com
Key research areas for this compound include:
Pharmaceutical Development: It serves as a foundational structure in the synthesis of more complex pharmaceutical compounds, particularly those aimed at neurological disorders. Research has suggested that derivatives of this compound may exhibit antidepressant-like properties. smolecule.com
Ligand Chemistry: The molecule can act as a ligand, binding to metal ions. This property is being explored for its potential in coordination chemistry and catalysis. smolecule.comresearchgate.net
Synthetic Intermediate: The compound is utilized as an intermediate in the creation of more elaborate organic molecules. Its amine group can undergo reactions such as alkylation and acylation to produce a variety of derivatives. smolecule.com
Enzyme Inhibition Studies: The structural features of this compound make it a candidate for studies on enzyme inhibition.
The unique combination of a pyridine ring and a propan-2-amine group gives this molecule specific steric and electronic properties that influence its interactions with biological targets. smolecule.com
Historical Context and Evolution of Pyridine Amine Chemistry
Established Synthetic Routes for 2-(Pyridin-2-YL)propan-2-amine
The synthesis of this compound can be achieved through several established methodologies, primarily involving reductive amination and condensation-based strategies.
Reductive Amination Strategies in this compound Synthesis
Reductive amination is a widely employed and highly effective method for the synthesis of amines. synplechem.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. In the context of synthesizing this compound, this strategy would typically involve the reaction of 2-acetylpyridine (B122185) with a suitable amine source in the presence of a reducing agent.
A common approach involves a one-pot procedure where the ketone and amine are mixed with a reducing agent that selectively reduces the iminium ion as it is formed. youtube.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are frequently used for this purpose as they are less reactive towards the starting ketone compared to the iminium intermediate. masterorganicchemistry.com The general mechanism involves the initial formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced by the hydride reagent. libretexts.org
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
| 2-Acetylpyridine | Ammonia | NaBH3CN or NaBH(OAc)3 | This compound |
The choice of reducing agent and reaction conditions can be optimized to maximize the yield and purity of the final product. For instance, the reaction is often carried out in a slightly acidic medium to facilitate the dehydration step. youtube.com
Condensation-Based Approaches for this compound
Condensation reactions, where two molecules combine with the elimination of a small molecule like water, also provide a viable route to this compound and its derivatives. libretexts.org These methods can involve the reaction of a pyridine derivative with an appropriate amine precursor.
One documented method involves the reaction of 2-bromopyridine (B144113) with isopropylamine (B41738) in the presence of a base such as sodium hydride or potassium carbonate. This nucleophilic aromatic substitution reaction leads to the formation of the desired product. Another approach could involve the condensation of 2-aminopyridine (B139424) with a suitable carbonyl compound, followed by subsequent chemical modifications. For example, the reaction of 2-aminopyridines with nitrostyrenes can lead to N-(pyridin-2-yl)iminonitriles, which can be further transformed. mdpi.com
Utilization of this compound as a Synthetic Building Block
The unique structure of this compound makes it a valuable synthon for the construction of more elaborate chemical structures, including heterocyclic compounds and complex organic architectures.
Synthesis of Heterocyclic Compounds Incorporating the this compound Moiety
The pyridine and amine functionalities within this compound provide reactive sites for the construction of various heterocyclic systems. The pyridine nitrogen can be involved in cyclization reactions, and the primary amine can act as a nucleophile to form new rings. For instance, derivatives of this compound can be used in the synthesis of fused heterocyclic systems through annulation reactions. beilstein-journals.org The amino group can also participate in cycloaddition reactions, such as the formation of dispirooxindole-piperazines from the reaction of N-alkyl isatin (B1672199) and cyclic amines. nih.gov
Application in Functionalization of C-H Bonds Through Directed Activation
A significant application of the 2-(pyridin-2-yl)isopropyl (PIP) amine directing group, which is structurally analogous to this compound, is in the field of C-H bond functionalization. snnu.edu.cnscilit.com This directing group facilitates the selective activation of otherwise unreactive C(sp³)–H bonds, particularly at the β-methylene position, through the formation of a stable palladacycle intermediate. snnu.edu.cn This strategy has enabled a variety of transformations, including:
C-O bond formation
C-N bond formation
C-C bond formation
C-F bond formation
The gem-dimethyl group in the PIP amine is crucial for this reactivity, as it promotes the formation of a kinetically favored achemblock.comachemblock.com-bicyclic palladacycle. snnu.edu.cn This directed C-H activation has been successfully applied in both intermolecular and intramolecular reactions, including asymmetric transformations using chiral ligands. snnu.edu.cn
| Transformation | Catalyst System | Bond Formed |
| Intermolecular Methylene C(sp³)-H Amination | Pd(II) | C-N |
| Methylene C(sp³)-H Arylation | Pd(II) / Chiral Phosphoric Acids | C-C |
| Asymmetric Alkynylation/Arylation | Pd(II) / 3,3'-Disubstituted BINOLs | C-C |
Construction of Complex Organic Architectures
The ability to use this compound and its derivatives in C-H functionalization and heterocyclic synthesis makes it a valuable tool for building complex organic molecules. snnu.edu.cn Its role as a directing group allows for the precise introduction of functional groups into aliphatic chains, which is a significant challenge in organic synthesis. scilit.com This has implications for the synthesis of natural products and pharmaceutically relevant compounds, where the controlled construction of stereocenters and complex ring systems is essential.
Multi-Component Reactions Involving this compound Precursors
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the initial molecules. nih.govresearchgate.net These reactions are valued for their operational simplicity, time and energy savings, and ability to rapidly generate molecular complexity. nih.govmdpi.com The synthesis of substituted pyridines, a core scaffold in medicinal chemistry, is frequently achieved through MCRs. acsgcipr.org While specific MCRs leading directly to this compound are not extensively documented, established MCRs for pyridine synthesis can be adapted to utilize its precursors.
The Hantzsch dihydropyridine (B1217469) synthesis, for instance, is a classic pseudo four-component reaction that combines an aldehyde, two equivalents of a β-keto ester, and an ammonia source. mdpi.com The resulting dihydropyridine is subsequently oxidized to the corresponding pyridine. To generate a precursor for this compound, one could envision a modified Hantzsch-type approach where a β-ketone or its enamine equivalent, possessing the gem-dimethyl structure, is condensed with other components to build the pyridine ring.
Other notable MCRs for pyridine synthesis include the Guareschi-Thorpe and Bohlmann-Rahtz reactions, which directly yield the aromatic pyridine ring through condensation and elimination sequences. acsgcipr.org These methods typically involve the reaction of β-dicarbonyl compounds, enamines, or other activated synthons with an ammonia source. By selecting appropriate starting materials, such as a derivative of 2-acetylpyridine or a compound containing a protected aminopropan-2-yl moiety, these MCRs could theoretically be employed to construct the target skeleton.
The table below summarizes key MCRs applicable to the synthesis of pyridine rings, which could be adapted for precursors of this compound.
| Reaction Name | Typical Reactants | Product Type | Potential for Adaptation |
| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | 1,4-Dihydropyridine | Moderate: Requires subsequent oxidation and introduction/modification of the side chain. |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia | 2-Pyridone | Low: Primarily yields pyridone derivatives. |
| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated Ketone | Substituted Pyridine | High: Offers flexibility in introducing substituents on the pyridine ring. |
| Kröhnke Synthesis | Pyridinium Ylide, α,β-Unsaturated Carbonyl, Ammonia | Substituted Pyridine | High: Versatile method for creating diverse substitution patterns on the pyridine core. |
Derivatization and Chemical Reactivity of this compound
The chemical reactivity of this compound is characterized by the interplay between its two key functional groups: the tertiary amine on the side chain and the pyridine ring. This structure allows for a range of chemical transformations, including oxidation, reduction, and substitution reactions.
Oxidation Reactions of the Amine Functionality
The oxidation of this compound can theoretically occur at two sites: the tertiary amine of the propan-2-amine side chain or the nitrogen atom of the pyridine ring. In practice, for 2-substituted aminopyridines, oxidation typically occurs at the pyridine nitrogen to yield the corresponding pyridine-N-oxide. The steric hindrance around the tertiary amine in this compound, caused by the two methyl groups and the adjacent pyridine ring, makes the pyridine nitrogen the more accessible site for oxidation.
Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are effective for this transformation. nih.gov The resulting N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions.
Table of Representative Oxidation Reactions
| Starting Material Analogue | Reagent(s) | Product | Reference |
|---|---|---|---|
| Ethyl nicotinate | m-CPBA | 3-(ethoxycarbonyl)pyridine 1-oxide | nih.gov |
Reduction Pathways Leading to Related Amine Derivatives
Reduction reactions involving this compound primarily target the pyridine ring. Catalytic hydrogenation is a common method to reduce the aromatic pyridine ring to a saturated piperidine (B6355638) ring. This transformation is typically carried out using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).
Table of Representative Reduction Reactions
| Reaction Type | Reagent(s) | Substrate | Product | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate | 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid | nih.gov |
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring in this compound can undergo both electrophilic and nucleophilic substitution, with the outcome dictated by the electronic nature of the ring and the directing effects of the substituent.
Electrophilic Substitution: The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene (B151609). youtube.com However, the amine substituent at the C2 position is an activating group that directs incoming electrophiles to the ortho and para positions (C3 and C5, respectively). Due to the steric bulk of the 2-(propan-2-yl) group, electrophilic attack is sterically hindered at the C3 position, making the C5 position the most probable site for substitution. Reactions such as nitration, halogenation, and sulfonation would be expected to yield the 5-substituted derivative. acs.org
Nucleophilic Substitution: Nucleophilic aromatic substitution (NAS) is a characteristic reaction of pyridine, favored at the C2, C4, and C6 positions where the negative charge of the intermediate can be stabilized by the ring nitrogen. youtube.com In this compound, the amine group itself is not a good leaving group. However, if a derivative containing a good leaving group (e.g., a halogen) were present at the C4 or C6 position, it could be readily displaced by a strong nucleophile. For the parent compound, direct nucleophilic substitution is generally unfavorable, though reactions like the Chichibabin amination can occur on unsubstituted pyridines under harsh conditions.
Table of Representative Substitution Reactions on Pyridine Rings
| Reaction Type | Reagent(s) | Substrate | Product | Position of Substitution | Reference |
|---|---|---|---|---|---|
| Electrophilic Substitution | Nitrating mixture (HNO₃/H₂SO₄) | 2-Aminopyridine | 2-Amino-5-nitropyridine | C5 | youtube.com |
| Nucleophilic Substitution | Sodium methoxide (B1231860) (NaOMe) | 2-Chloro-4-methylpyridine | 2-Methoxy-4-methylpyridine | C2 | youtube.com |
Elucidation of Reaction Mechanisms in the Preparation of this compound
The synthesis of this compound is commonly achieved through the reaction of a 2-halopyridine, such as 2-bromopyridine, with isopropylamine. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. stackexchange.comquimicaorganica.org The pyridine ring, being an electron-deficient aromatic system, is susceptible to attack by nucleophiles, particularly at the C-2 and C-4 positions. stackexchange.comvaia.com
The reaction mechanism initiates with the nucleophilic attack of the isopropylamine on the C-2 position of the 2-bromopyridine. This is typically the rate-determining step and results in the formation of a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comnih.gov The negative charge in this intermediate is delocalized across the pyridine ring and, importantly, onto the electronegative nitrogen atom, which provides significant resonance stabilization. stackexchange.comvaia.com This stabilization is a key factor favoring substitution at the 2- and 4-positions over the 3-position, where the negative charge cannot be delocalized onto the nitrogen. stackexchange.com
Following the formation of the Meisenheimer complex, the reaction proceeds through the elimination of the bromide leaving group, which restores the aromaticity of the pyridine ring and yields the final product, this compound. The reaction is generally carried out in the presence of a base, which can facilitate the deprotonation of the attacking amine and neutralize the hydrogen bromide formed during the reaction.
Table 1: Key Steps in the SNAr Synthesis of this compound
| Step | Description | Key Intermediates/Transition States |
| 1. Nucleophilic Attack | The lone pair of electrons on the nitrogen atom of isopropylamine attacks the C-2 carbon of 2-bromopyridine. | Meisenheimer Complex (a resonance-stabilized anionic intermediate) |
| 2. Leaving Group Departure | The bromide ion is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored. | Transition state leading to product formation. |
| 3. Proton Transfer | A base in the reaction mixture abstracts a proton from the newly attached amino group. | Final product: this compound |
Mechanistic Insights into Catalytic Processes Facilitated by this compound as a Directing Group
A primary application of this compound is as a directing group in transition metal-catalyzed C-H activation and functionalization reactions. When attached to a substrate, often forming an amide linkage, it is commonly referred to as the 2-(pyridin-2-yl)isopropyl (PIP) amine directing group. snnu.edu.cnnih.gov This bidentate directing group has proven highly effective in palladium-catalyzed reactions, enabling the functionalization of otherwise unactivated C(sp³)-H bonds. snnu.edu.cnnih.gov
Density Functional Theory (DFT) calculations have provided significant insights into this process, revealing that the gem-dimethyl group on the isopropyl moiety of the PIP directing group plays a crucial role. snnu.edu.cnnih.gov This structural feature is believed to lower the energy of the transition state associated with the C-H cleavage and compress the bite angle, thereby facilitating the formation of the palladacycle. snnu.edu.cn
Once the palladacycle is formed, it can undergo various transformations. In many cases, a Pd(II)/Pd(IV) catalytic cycle is proposed. rhhz.net This involves the oxidative addition of a coupling partner (e.g., an aryl halide) to the Pd(II)-palladacycle, forming a Pd(IV) intermediate. Subsequent reductive elimination from the Pd(IV) center forges the new carbon-carbon or carbon-heteroatom bond and regenerates a Pd(II) species, which can re-enter the catalytic cycle. Alternatively, a Pd(II)/Pd(0) pathway has also been suggested for certain transformations. rhhz.net
The PIP directing group has been successfully employed in a variety of palladium-catalyzed reactions, including:
Arylation: The introduction of aryl groups at β-C(sp³)-H positions. snnu.edu.cn
Amination: The formation of C-N bonds, leading to the synthesis of chiral amines. rsc.org
Fluorination: The stereoselective introduction of fluorine atoms. snnu.edu.cn
Lactonization: The formation of lactones through intramolecular C-O bond formation. snnu.edu.cn
Table 2: Mechanistic Overview of PIP-Directed C-H Functionalization
| Catalytic Step | Description | Key Palladium Species |
| Coordination | The PIP-amide substrate coordinates to the Pd(II) catalyst. | Pd(II)-substrate complex |
| C-H Activation (CMD) | Concerted metalation-deprotonation to form a bicyclic palladacycle. | vaia.comvaia.com-bicyclic Pd(II)-palladacycle |
| Oxidative Addition | Addition of the coupling partner (e.g., R-X) to the palladacycle. | Pd(IV) intermediate |
| Reductive Elimination | Formation of the C-R bond and regeneration of a Pd(II) species. | Functionalized product and Pd(II) catalyst |
Investigation of Reaction Pathways for Derivatization and Functionalization
The synthetic utility of the this compound directing group is greatly enhanced by the ability to remove it after the desired functionalization has been achieved. nih.gov This allows for the introduction of complex functionality into a molecule without the permanent presence of the directing group.
Several methods have been developed for the removal of pyridine-based directing groups under relatively mild conditions, which is crucial to avoid the degradation of the newly installed functional groups. Two notable strategies for the cleavage of the N-pyridyl bond in related systems are:
Hydrogenation–Hydride Reduction: This two-step process involves the initial hydrogenation of the pyridine ring to a piperidine, followed by reduction with a hydride reagent to cleave the C-N bond. acs.org
Quaternization–Hydride Reduction: This method involves the quaternization of the pyridine nitrogen with an alkylating agent, which activates the C-N bond towards cleavage by a hydride reagent. acs.org
These removal strategies afford the corresponding carboxylic acids or other derivatives while preserving the stereochemistry at the newly functionalized center. kaist.ac.kr
Beyond its role as a transient directing group, the this compound moiety itself can be derivatized. For instance, the pyridine ring can undergo electrophilic substitution reactions, although the conditions must be carefully chosen due to the presence of the activating amino group. The secondary amine can also be further functionalized, for example, through acylation or alkylation, to generate a library of related directing groups with tuned steric and electronic properties. This tunability allows for the optimization of the directing group for specific catalytic applications, such as enhancing stereoselectivity in asymmetric C-H functionalization reactions. kaist.ac.kr
Coordination Chemistry and Ligand Design with 2 Pyridin 2 Yl Propan 2 Amine
2-(Pyridin-2-YL)propan-2-amine as a Bidentate Ligand in Metal Coordination
This compound, also known as α,α-Dimethyl-2-pyridinemethanamine or PIP-amine, functions as a classic bidentate ligand in metal coordination. It possesses two donor sites: the sp²-hybridized nitrogen atom of the pyridine (B92270) ring and the sp³-hybridized nitrogen of the primary amine group. This arrangement allows the ligand to form a stable five-membered chelate ring upon coordination to a metal center. The pyridyl nitrogen typically acts as a σ-donor, while the amine group also participates in chelation. This bidentate N,N'-coordination is fundamental to the formation of a wide array of metal complexes and is a key feature in its application in catalysis and materials science.
A significant structural feature of this ligand is the presence of two methyl groups on the carbon atom alpha to the amine, creating a gem-dimethyl unit. This substitution introduces considerable steric bulk around the amine donor atom. This steric hindrance can influence the stability, coordination geometry, and ultimate reactivity of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes Featuring this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization is then carried out using various spectroscopic and analytical techniques, including X-ray crystallography, NMR spectroscopy, and elemental analysis.
Palladium(II) Complexes and their Structural Characteristics
Palladium(II) complexes featuring bidentate N,N' ligands are of significant interest for their catalytic applications, particularly in cross-coupling reactions. While specific crystal structures for Pd(II) with this compound are not extensively detailed in the literature, the characteristics can be inferred from related systems. For instance, the complex dichlorido-(N-isopropyl-N-(pyridin-2-ylmethyl)propan-2-amine-κN,N′)palladium(II), which has a similar bidentate pyridine-amine framework, exhibits a distorted square planar geometry around the Pd(II) center.
Table 1: Crystallographic Data for a Related Palladium(II) Complex, C12H20N2PdCl2
| Parameter | Value |
| Formula | C12H20N2PdCl2 |
| Crystal System | Monoclinic |
| Space Group | P21/c (no. 14) |
| a (Å) | 16.2780(2) |
| b (Å) | 6.97160(10) |
| c (Å) | 13.07070(10) |
| β (°) | 102.780(1) |
| V (ų) | 1446.56(3) |
| Z | 4 |
| Data sourced from a study on dichlorido-(N-isopropyl-N-(pyridin-2-ylmethyl)propan-2-amine-κN,N′)palladium(II). |
Iron(II) Complexes Incorporating Pyridine-Amine Ligands
The amino-pyridine ligand scaffold has seen widespread use in the development of iron(II) catalysts. The synthesis of these complexes often involves the direct reaction of an iron(II) salt with the pyridine-amine ligand. The resulting complexes are typically characterized by techniques such as Evans NMR for magnetic susceptibility, X-ray crystallography, and ESI-MS analysis.
Research on related amino-pyridine iron(II) complexes has shown that both high-spin and low-spin states can be accessible, with the spin state influencing the catalytic properties. The steric and electronic properties of the ligand play a crucial role. For example, in a study comparing iron(II) complexes with amino-pyridine ligands bearing ethyl versus t-butyl groups on the amino carbon, the more sterically hindered t-butyl-substituted complex displayed higher catalytic activity in styrene (B11656) polymerization. This suggests that the gem-dimethyl group in this compound is a critical design element.
Furthermore, studies on bulky aminopyridine ligands have revealed rare η¹-coordination (monodentate) through the pyridine nitrogen, instead of the more common bidentate chelation. This can lead to dimeric structures, such as [ApHFeBr(μ-Br)]₂, where the complex features a distorted trigonal pyramidal geometry around each iron center.
Table 2: Selected Bond Lengths for a Dimeric Iron(II) Bromide Complex with a Bulky Aminopyridine Ligand
| Bond | Length (Å) |
| Fe1–N2 (pyridine) | 2.093(3) |
| Fe1–Br2 (terminal) | 2.3985(8) |
| Fe1–Br1 (bridging) | 2.5260(8) |
| Data from the dimeric structure [ApHFeBr(µ-Br)]₂. |
Other Transition Metal Coordination Compounds
The versatility of the pyridine-amine scaffold extends to a variety of other transition metals. This compound and its derivatives can form stable complexes with metals such as copper(II), cobalt(II), nickel(II), and manganese(II).
A copper(II) nitrate (B79036) complex with a structurally similar ligand, 2-methyl-2-[(pyridin-2-yl)methylamino]propan-1-ol, has been synthesized and characterized. The Cu(II) ion in this complex adopts a distorted square-pyramidal coordination geometry. The equatorial plane is formed by the two nitrogen atoms and the oxygen atom of the ligand, along with one oxygen from a nitrate anion. The axial position is occupied by an oxygen atom from a second nitrate anion.
Manganese(II) complexes with pyridin-2-yl-methanol ligands have been shown to feature two chelating ligands bonded through their nitrogen and oxygen atoms, resulting in a distorted octahedral geometry. Nickel(II) complexes with related tridentate ligands have also been studied, highlighting how steric modifications on the pyridine ring can influence the formation of supramolecular networks.
Table 3: Selected Bond Lengths and Angles for a Copper(II) Nitrate Complex
| Bond/Angle | Value |
| Cu1–N1 (pyridine) | 1.9608 (14) Å |
| Cu1–N2 (amine) | 2.0861 (15) Å |
| Cu1–O1 (hydroxyl) | 2.0003 (14) Å |
| Cu1–O5 (nitrate, equatorial) | 1.9868 (14) Å |
| Cu1–O2 (nitrate, axial) | 2.1259 (16) Å |
| N1–Cu1–N2 (bite angle) | 84.53 (7) ° |
| N2–Cu1–O1 (bite angle) | 82.92 (7) ° |
| Data from [Cu(NO₃)₂(C₁₀H₁₆N₂O)]. |
Influence of Ligand Structure on Catalytic Activity and Selectivity in Metal-Mediated Transformations
The structure of this compound is pivotal to its role in catalysis, where it can act as a directing group or a supporting ligand to modulate the activity and selectivity of a metal center. The steric and electronic properties imparted by the ligand are key to its effectiveness.
In palladium-catalyzed cross-coupling reactions like the Suzuki–Miyaura and Heck reactions, the nature of the pyridine ligand significantly influences catalytic efficiency. Ligands with electron-donating groups generally enhance the catalytic activity of the palladium center. The alkyl groups on this compound are electron-donating, suggesting its potential to form highly active palladium catalysts.
In the realm of iron-catalyzed reactions, subtle changes to the ligand structure can have a profound impact. Iron(II) complexes with amino-pyridine ligands are active in atom transfer radical polymerization (ATRP). It has been demonstrated that increasing the steric bulk on the amino carbon (from ethyl to t-butyl) increases the observed rate of styrene polymerization. This finding underscores the importance of the gem-dimethyl group on this compound, which would be expected to similarly influence the catalytic performance of its iron complexes. The ligand has also been identified as a bidentate directing group useful for the functionalization of C-H bonds.
Analysis of Coordination Modes and Geometries within this compound Metal Complexes
The coordination of this compound to metal centers is dominated by two primary modes, leading to a variety of coordination geometries.
Coordination Modes:
Bidentate (N,N') Chelation : This is the most common coordination mode, where both the pyridine nitrogen and the amine nitrogen bind to the metal center to form a five-membered chelate ring. This mode is observed in numerous complexes and is fundamental to its role as a supporting ligand.
Monodentate (η¹-N_pyridine) Coordination : In certain cases, particularly with sterically demanding ligands or specific metal-halide combinations, the ligand may coordinate in a monodentate fashion through only the pyridine nitrogen. The amine group remains uncoordinated, often participating in intramolecular hydrogen bonding. This rare coordination mode has been structurally characterized in some iron(II) halide complexes.
Biological and Pharmacological Investigations of 2 Pyridin 2 Yl Propan 2 Amine and Its Derivatives
Interaction with Biological Macromolecules and Cellular Components
The biological activity of 2-(Pyridin-2-YL)propan-2-amine and its analogues is intrinsically linked to their ability to interact with and modulate the function of essential biological macromolecules. The presence of the pyridine (B92270) ring allows for various binding mechanisms, including hydrogen bonding and π-π stacking interactions. smolecule.com
Derivatives incorporating the this compound framework have been investigated as inhibitors of several key enzyme families implicated in disease pathogenesis.
Kinase Inhibition: Certain pyridine-urea derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. mdpi.com For example, specific pyridine-ureas showed micromolar IC₅₀ values against VEGFR-2. mdpi.com Similarly, pyridine-2-carboxamide analogues have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy. nih.gov One such compound, in combination with anti-PD-1 therapy, showed significant tumor growth inhibition in murine cancer models. nih.gov Spiro-pyridine derivatives have also been evaluated as inhibitors of both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. nih.gov
Lipoxygenase (LOX) Inhibition: A series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and tested for their ability to inhibit 15-lipoxygenase-1 (15-LOX-1), an enzyme linked to neoplastic diseases. researchgate.net Methoxylated versions of these derivatives were found to be the most potent enzyme inhibitors. researchgate.net
Other Enzyme Systems: Analogues of this compound are explored for their interaction with a wide range of enzymes. For instance, some heterocyclic compounds are designed to target enzymes associated with neurodegenerative disorders, such as acetylcholinesterase, monoamine oxidase, and beta-secretase. mdpi.com
| Compound Class | Target Enzyme | Key Findings (IC₅₀) | Reference |
|---|---|---|---|
| Pyridine-urea 8e | VEGFR-2 | 3.93 ± 0.73 µM | mdpi.com |
| Pyridine-urea 8b | VEGFR-2 | 5.0 ± 1.91 µM | mdpi.com |
| Spiro-pyridine derivative 7 | EGFR | 0.124 µM | nih.gov |
| Spiro-pyridine derivative 7 | VEGFR-2 | 0.221 µM | nih.gov |
| Pyridine-2-carboxamide 19 | HPK1 | Good in vitro inhibitory activity | nih.gov |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | 15-Lipoxygenase-1 | Methoxylated derivatives were most potent | researchgate.net |
Analogues of this compound serve as scaffolds for ligands targeting various physiological receptors.
Nuclear Receptors: Derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been identified as potent and direct agonists of the human constitutive androstane (B1237026) receptor (CAR, NR1I3) in nanomolar concentrations. nih.gov The constitutive androstane receptor is a key regulator of xenobiotic and endobiotic metabolism in the liver. nih.gov
Cannabinoid Receptors: New pyridone-based derivatives have been developed as agonists for the Cannabinoid Receptor Type 2 (CB2). mdpi.com The CB2 receptor is primarily involved in modulating immune system functions.
Serotonin (B10506) Receptors: While many agonists for the serotonin 5-HT₂A receptor belong to specific chemical classes like phenethylamines or tryptamines, a miscellaneous group of compounds also exists that can activate this receptor. wikipedia.org The pyridine moiety is a common feature in various receptor-active compounds.
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.gov These structures are often found in regulatory genomic regions, such as telomeres and oncogene promoters, making them attractive targets for therapeutic intervention. nih.govnih.gov Small molecules that can bind to and stabilize G4 structures can interfere with cellular processes like DNA replication and gene expression, which is a promising strategy in cancer therapy. mdpi.comucl.ac.uk
While the pyridine ring is a component of some G4-binding ligands, such as N,N'-bis(2-quinolinyl)pyridine-2,6-dicarboxamide, specific detailed studies focusing on the interaction of this compound derivatives with G-quadruplex DNA are not extensively covered in the reviewed literature. mdpi.com However, the development of small molecules that selectively bind to G4 structures over duplex DNA is a significant area of research. ucl.ac.uk For example, the cationic porphyrin TMPyP4 is a well-studied G4 binder that interacts with G-tetrads via stacking. nih.gov The exploration of pyridine-containing compounds like this compound analogues for G4 binding remains a potential area for future investigation.
Therapeutic Potential and Biomedical Applications of this compound Analogues
The diverse interactions of this compound derivatives with biological macromolecules have spurred investigations into their therapeutic applications, particularly in oncology and neurology.
The pyridine moiety is a pharmacophore present in several approved anticancer drugs, including Sorafenib and Regorafenib. nih.gov Consequently, numerous novel derivatives of this compound have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.
Pyridine-Urea Derivatives: A series of novel pyridine-ureas demonstrated significant growth inhibitory activity against the MCF-7 breast cancer cell line. mdpi.com Compounds 8e and 8n were identified as the most active, with IC₅₀ values lower than the reference drug doxorubicin (B1662922) after 72 hours of treatment. mdpi.com
Copper(II) Complexes: 2-Pyridyl urea-based Copper(II) complexes have shown antiproliferative action against lung cancer cell lines (A549, NCI-H460, NCI-H1975). mdpi.comscispace.com Two specific nitro-group substituted complexes demonstrated enhanced activity against the drug-resistant NCI-H1975 cell line. mdpi.comscispace.com
Thiadiazole Derivatives: N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been assessed for cytotoxicity against PC3 (prostate), HT29 (colon), and SKNMC (neuroblastoma) cell lines. researchgate.net Nitro-containing derivatives showed higher activity against the PC3 cell line. researchgate.net
Pyrazoline Derivatives: A study of 3-(pyrid-2-yl)-pyrazolines reported antiproliferative activity in HT29 (colon) and MDA-MB-231 (breast) cancer cell lines, with one lead compound displaying sub-micromolar activity in the NCI 60 human tumor cell line screen. researchgate.net
| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Pyridine-urea 8e | MCF-7 (Breast) | 0.11 µM (72h) | mdpi.com |
| Pyridine-urea 8n | MCF-7 (Breast) | 0.80 µM (72h) | mdpi.com |
| Cu(U11)₂Cl₂ (Copper Complex) | NCI-H1975 (Lung) | 33.4 ± 3.8 µM | mdpi.comscispace.com |
| Cu(U3)₂Cl₂ (Copper Complex) | NCI-H1975 (Lung) | 39.6 ± 4.5 µM | mdpi.comscispace.com |
| 3-(pyrid-2-yl)-pyrazoline 8i | HT29 (Colon) | 0.57 µM | researchgate.net |
| Spiro-pyridine derivative 7 | Caco-2 (Colorectal) | 7.83 ± 0.50 µM | nih.gov |
| Thienopyridine derivative 7b | HCT-116 (Colon) | 5.45 µM | nih.gov |
The ability of small molecules to cross the blood-brain barrier and interact with components of the central nervous system (CNS) is critical for treating neurological disorders. Research indicates that this compound and its analogues have potential applications in this area due to their interaction with neurotransmitter systems. smolecule.com
Monoamine neurotransmitters, such as dopamine (B1211576) and serotonin, are key factors in the functioning of the CNS, and their dysregulation is implicated in numerous neurological and neurodegenerative disorders. nih.govnih.gov The pyridine scaffold is present in molecules designed to target enzymes and receptors within these systems. mdpi.com For example, the inhibition of monoamine oxidase is a therapeutic strategy for neurodegenerative conditions. mdpi.com
Specifically, 2-aminothiazole (B372263) derivatives, which are structurally related to aminopyridines, have been identified as a class of small molecules with antiprion activity in infected neuroblastoma cell lines. nih.gov Structure-activity relationship studies have led to the identification of lead compounds that are orally absorbed and achieve high concentrations in the brain, suggesting their promise as potential therapeutics for prion diseases like Creutzfeldt-Jakob disease. nih.gov
Kinase Inhibition Studies (e.g., AKT, GSK-3β)
Derivatives of the core chemical structure have been investigated for their potential as kinase inhibitors, particularly targeting Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in various cellular processes. GSK-3β is a downstream target of the PI3K/Akt signaling pathway; it is inhibited by phosphorylation at the Ser9 site by kinases such as Akt (also known as Protein Kinase B). nih.govnih.gov This inhibitory mechanism is crucial for regulating cellular functions, and its dysregulation is associated with various diseases. mdpi.com
Research into novel therapeutic agents has led to the design and synthesis of compounds capable of directly inhibiting GSK-3β. For instance, a series of thieno[3,2-c]pyrazol-3-amine derivatives were developed and evaluated as potential GSK-3β inhibitors. nih.gov One particular derivative, compound 16b , was identified as a highly potent inhibitor of GSK-3β. nih.gov
| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Thieno[3,2-c]pyrazol-3-amine derivative (16b) | GSK-3β | 3.1 nM | nih.gov |
The potent in-vitro activity of this derivative underscores the potential of this chemical class to serve as a scaffold for developing selective and powerful GSK-3β inhibitors. nih.gov
Applications as Toll-like Receptor 8 (TLR8) Selective Agonists
Toll-like receptors (TLRs) are crucial components of the innate immune system, and molecules that activate them are valuable as immunomodulators and vaccine adjuvants. nih.govmdpi.com Specifically, TLR7 and TLR8 have been targets for the development of small molecule agonists. Research into pyrimidine-based compounds has identified derivatives with potent and selective agonist activity for human TLR8. nih.govmedchemexpress.com
One such compound, referred to as TLR8 agonist 2 , has demonstrated high selectivity and potency for human TLR8. medchemexpress.com Structure-activity relationship studies on pyrimidine (B1678525) 2,4-diamines revealed that certain analogues displayed dominant TLR8-agonistic activity. nih.gov The activation of TLR8 by these agonists leads to the production of key cytokines such as TNF-α, IL-12, and IFN-γ, which are important for generating robust immune responses. nih.govmedchemexpress.com
| Compound | Target Receptor | Effective Concentration (EC₅₀) | Reference |
|---|---|---|---|
| TLR8 agonist 2 | Human TLR8 | 3 nM | medchemexpress.com |
| TLR8 agonist 2 | Human TLR7 | 33.33 µM | medchemexpress.com |
The significant difference in EC₅₀ values highlights the compound's selectivity for TLR8 over TLR7. This selective activation is a desirable characteristic for targeted immunomodulatory applications. medchemexpress.com
Role in Vaccine Adjuvant Development to Enhance Immune Response
The ability of compounds to act as potent TLR agonists directly translates to their potential use as vaccine adjuvants. nih.gov Adjuvants are critical components of modern vaccines, particularly those using highly purified or recombinant antigens, as they enhance the magnitude and durability of the immune response. nih.govresearchgate.net TLR agonists are a major class of adjuvants under investigation because they effectively stimulate both innate and adaptive immunity. mdpi.com
The activation of TLR8 by agonists leads to the production of cytokines like IL-12 and IFN-γ, which are instrumental in promoting a T helper-1 (Th1) biased adaptive immune response. nih.gov This type of response is crucial for protection against intracellular pathogens. Dual TLR7/TLR8 agonists have been shown to upregulate the expression of co-stimulatory molecules like CD80 on dendritic cells, providing insight into the immunological foundation for their superior properties as adjuvants. nih.gov The development of selective TLR8 agonists, derived from scaffolds like pyrimidine-2,4-diamine, is therefore a promising strategy in the creation of next-generation vaccines. nih.gov
Antimicrobial and Antifungal Efficacy Assessments
Evaluation of Fungicidal Activities of Pyrimidinamine Derivatives
Pyrimidinamine derivatives have been extensively studied for their fungicidal properties against a wide range of plant-pathogenic fungi. nih.govresearchgate.net The need for new antifungal agents is continuous due to the risk of resistance to existing commercial fungicides. nih.gov Research has demonstrated that various synthesized pyrimidinamine compounds exhibit significant fungicidal activity, in some cases surpassing that of commercial controls. nih.govnih.govacs.org
For example, studies on pyrimidine amine derivatives containing isothiazole (B42339) coumarins showed notable inhibitory activity against several fungi. nih.govacs.org Specifically, compounds 4b and 4d were more active against Rhizoctonia solani than the control fungicide diflumetorim. nih.govacs.org Similarly, other novel N-nitro-2-pyrimidinamine derivatives have shown clear inhibition of mycelium growth against various fungal species at a concentration of 50 mg/L. scientific.net
| Compound Series | Target Fungus | Activity Metric (EC₅₀) | Reference |
|---|---|---|---|
| Isothiazole Coumarin Derivative (4b) | Rhizoctonia solani | 11.3 µg/mL | nih.govacs.org |
| Isothiazole Coumarin Derivative (4d) | Rhizoctonia solani | 13.7 µg/mL | nih.govacs.org |
| Diflumetorim (Control) | Rhizoctonia solani | 19.8 µg/mL | nih.govacs.org |
These findings indicate that the pyrimidinamine scaffold is a promising template for the development of new and effective agricultural fungicides. researchgate.netnih.govacs.org
Investigation of Broad-Spectrum Antimicrobial Properties
The pyridine nucleus is a core component of many compounds possessing broad-spectrum antimicrobial activity. researchgate.netnih.gov The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. researchgate.net Research into 2-aminopyridine (B139424) derivatives has yielded compounds with significant antibacterial potency, particularly against Gram-positive bacteria. nih.gov
In one study, a series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and tested against a panel of microorganisms. nih.gov Compound 2c from this series demonstrated exceptionally high activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Other studies on N-amino-5-cyano-6-pyridone derivatives also showed promising antimicrobial properties, with compounds 3d and 3e exhibiting potent activity against E. coli. researchgate.net
| Compound | Target Bacterium | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 2-amino-3-cyanopyridine derivative (2c) | S. aureus | 0.039 µg/mL | nih.gov |
| 2-amino-3-cyanopyridine derivative (2c) | B. subtilis | 0.039 µg/mL | nih.gov |
| N-amino-5-cyano-6-pyridone derivative (3d) | E. coli | 3.91 µg/mL | researchgate.net |
| N-amino-5-cyano-6-pyridone derivative (3e) | E. coli | 3.91 µg/mL | researchgate.net |
The low MIC values obtained for these pyridine derivatives suggest they could serve as models for developing new antibacterial agents to combat resistant bacterial strains. nih.gov
Advanced Spectroscopic and Analytical Characterization of 2 Pyridin 2 Yl Propan 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. uobasrah.edu.iq For 2-(Pyridin-2-YL)propan-2-amine, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring and those on the propan-2-amine side chain.
Pyridine Ring Protons: The four protons on the pyridine ring are chemically distinct and typically appear in the aromatic region of the spectrum. Based on data from related N-substituted pyridin-2-amine derivatives, these signals are expected between δ 6.5 and 8.5 ppm. rsc.org For example, in N-phenylpyridin-2-amine, the proton adjacent to the ring nitrogen (at position 6) shows a downfield shift to δ 8.12 ppm. rsc.org The protons would exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors.
Aliphatic Protons: The spectrum would also feature signals for the protons of the propan-2-amine group. The two methyl groups are chemically equivalent, and would therefore produce a single, strong signal (a singlet integrating to 6H). The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.
Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbon atom bonded to the propan-2-amine group (C2) would be significantly shifted. In similar pyridin-2-amine structures, the C2 carbon signal can appear as far downfield as δ 156.1 ppm. rsc.org The other four carbons of the ring would resonate at chemical shifts typical for aromatic heterocycles.
Aliphatic Carbons: Three signals are anticipated for the aliphatic portion. The quaternary carbon atom bonded to both the pyridine ring and the amine group would have a characteristic chemical shift. The two equivalent methyl carbons would produce a single, intense signal in the upfield region of thespectrum. docbrown.info
Interactive Table: Expected NMR Data for this compound
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H NMR | Pyridine-H | ~6.5 - 8.5 | Multiplets (d, t, m) | Chemical shifts influenced by the position on the ring; data extrapolated from derivatives. rsc.org |
| -C(CH₃)₂ | ~1.0 - 1.5 | Singlet (s) | Integral corresponding to 6 protons. | |
| -NH₂ | Variable | Broad Singlet (br s) | Shift and broadening are dependent on solvent, concentration, and temperature. | |
| ¹³C NMR | Pyridine-C | ~108 - 157 | - | Five distinct signals expected; C2 carbon is the most downfield. rsc.org |
| -C(CH₃)₂ | Variable | - | Quaternary carbon signal. | |
| -C(CH₃)₂ | ~25 - 30 | - | Signal for two equivalent methyl carbons. docbrown.info |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint and identifies the functional groups present. The FT-IR spectrum of this compound is characterized by vibrations of its primary amine, pyridine ring, and aliphatic C-H bonds.
N-H Vibrations: As a primary amine, the compound is expected to show two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. acs.org A medium to strong N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ region. acs.org A broad N-H wagging band may also be observed between 910-665 cm⁻¹. acs.org
Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic bands. C=C and C=N stretching vibrations typically appear in the 1600-1430 cm⁻¹ region. A band near 1437 cm⁻¹ is characteristic of free pyridine. researchgate.net
C-H Vibrations: Aromatic C-H stretching from the pyridine ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
C-N Vibrations: The C-N stretching vibration for an aliphatic amine is typically a medium to weak band in the 1250-1020 cm⁻¹ region. acs.org
Interactive Table: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3500 - 3300 (two bands) | Medium |
| C-H Stretch (aromatic) | Pyridine Ring | 3100 - 3000 | Weak-Medium |
| C-H Stretch (aliphatic) | Methyl Groups | 3000 - 2850 | Medium-Strong |
| N-H Bend (scissoring) | Primary Amine | 1650 - 1580 | Medium-Strong |
| C=C, C=N Ring Stretch | Pyridine Ring | 1600 - 1430 | Medium-Strong |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak-Medium |
| N-H Wag | Primary Amine | 910 - 665 | Broad, Strong |
Mass Spectrometry Techniques for Identity and Purity Confirmation (MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (C₈H₁₂N₂, MW = 136.19 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) would be employed. glpbio.com In positive ion mode, the protonated molecular ion [M+H]⁺ would be expected at an m/z value of approximately 137.2. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. rsc.org
Analysis of the fragmentation pattern can further confirm the structure. A common fragmentation pathway for aliphatic amines is the cleavage of a C-C bond adjacent to the nitrogen atom. docbrown.info For this molecule, a likely fragmentation would be the loss of a methyl radical (•CH₃, mass 15) from the molecular ion, resulting in a prominent fragment ion at m/z 122.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is ideal for confirming the identity of the main peak in a chromatogram and for identifying impurities by analyzing their respective mass spectra.
X-ray Diffraction Analysis for Solid-State Structure Determination
Crystal Structure Determination of this compound Derivatives and Complexes
The pyridine nitrogen and the primary amine group make this compound an excellent ligand for forming coordination complexes with metal ions. X-ray crystallography has been used to determine the structures of numerous complexes containing pyridine-based ligands. ejournal.by For example, studies on Co(II) complexes with pyridine ligands have used X-ray analysis to confirm a distorted octahedral geometry, determining the precise bond lengths between the central cobalt atom and the nitrogen atoms of the pyridine ligands. ejournal.by In a hypothetical complex with this compound, X-ray diffraction would reveal the coordination geometry around the metal center, the conformation of the ligand, and all intramolecular bond lengths and angles.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystalline Forms
Crystal packing is governed by a network of non-covalent intermolecular interactions. The functional groups in this compound and its derivatives are capable of forming strong and directional interactions that dictate the supramolecular architecture.
Hydrogen Bonding: The primary amine group is an excellent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This allows for the formation of robust intermolecular N-H···N hydrogen bonds, which can lead to the assembly of molecules into dimers, chains, or more complex networks. nih.gov In the crystal structure of a related compound, N-(Pyridin-2-ylmethyl)pyridin-2-amine, molecules form dimers through these N-H···N interactions. nih.gov
Chromatographic Methods for Separation, Purification, and Quantitative Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, purification, and quantitative analysis of compounds in a mixture. For a polar and basic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common method.
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. To ensure good peak shape and prevent tailing for the basic amine, an acidic modifier like formic acid or trifluoroacetic acid is usually added to the mobile phase. This protonates the amine, reducing its interaction with residual silanol (B1196071) groups on the silica-based stationary phase.
Detection is typically achieved using a UV detector. The pyridine ring contains a conjugated π-system that absorbs UV light, making this a sensitive method of detection. For quantitative analysis, a calibration curve would be constructed by running a series of standards of known concentration to correlate peak area with concentration.
Biophysical Characterization Techniques in Ligand-Target Interaction Studies
A suite of powerful biophysical techniques is available to dissect the binding events between a ligand and its macromolecular target. These methods offer a window into the thermodynamics, kinetics, and structural consequences of such interactions, which are fundamental for rational drug design.
Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two fluorophores, a "donor" and an "acceptor," when they are in close proximity, typically within 1-10 nanometers. nih.gov The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a "spectroscopic ruler" to measure molecular distances and their changes. nih.gov This technique is widely used to study protein-protein interactions, conformational changes in proteins, and ligand-receptor binding. pcbis.frresearchgate.net
In the context of this compound, a FRET-based assay could be designed to quantify its binding to a target protein. For instance, if the target protein is intrinsically fluorescent (containing tryptophan residues that can act as donors) or can be labeled with a donor fluorophore, and the ligand or a known competitive binder is labeled with an acceptor fluorophore, a binding event can be monitored. nih.gov The binding of the ligand to the protein would bring the donor and acceptor into close proximity, resulting in a measurable change in the fluorescence emission of either the donor (quenching) or the acceptor (sensitized emission).
Hypothetical FRET Data for this compound Binding to a Target Protein
| Concentration of this compound (nM) | Donor Fluorescence Intensity (a.u.) | FRET Efficiency (%) |
| 0 | 1000 | 0 |
| 10 | 950 | 5 |
| 50 | 800 | 20 |
| 100 | 650 | 35 |
| 250 | 400 | 60 |
| 500 | 250 | 75 |
| 1000 | 150 | 85 |
This table illustrates a hypothetical competitive FRET assay where the unlabeled this compound displaces a fluorescently labeled ligand, leading to a decrease in FRET efficiency as the distance between the donor on the protein and the acceptor on the labeled ligand increases.
Fluorescence Intercalator Displacement (FID) assays are a powerful and convenient method for identifying and characterizing the binding of small molecules to nucleic acids, such as DNA or RNA. nih.govnih.gov The assay relies on the displacement of a fluorescent dye that intercalates into or binds to the nucleic acid, resulting in a significant increase in its fluorescence. When a ligand is introduced that binds to the nucleic acid with higher affinity, it displaces the fluorescent probe, leading to a decrease in the observed fluorescence. nih.gov
To investigate the potential interaction of this compound with DNA, an FID assay would be highly informative. Pyridine-containing compounds have been shown to bind to the minor groove of DNA. nih.gov In a typical FID experiment, a solution of a specific DNA structure (e.g., a double-stranded oligonucleotide or a G-quadruplex) and a fluorescent intercalator like thiazole (B1198619) orange is prepared. nih.gov Upon addition of increasing concentrations of this compound, a reduction in fluorescence intensity would indicate that the compound is binding to the DNA and displacing the dye. This allows for the determination of binding affinity and selectivity for different DNA structures. nih.gov
Illustrative FID Data for DNA Binding of this compound
| Compound Concentration (µM) | Fluorescence Intensity (%) | % Displacement |
| 0 | 100 | 0 |
| 1 | 92 | 8 |
| 5 | 75 | 25 |
| 10 | 58 | 42 |
| 25 | 35 | 65 |
| 50 | 20 | 80 |
| 100 | 10 | 90 |
This hypothetical data table shows the displacement of a fluorescent intercalator from a DNA duplex by this compound, indicating a direct interaction between the compound and DNA.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This technique is exceptionally sensitive to the secondary and tertiary structure of macromolecules like proteins and nucleic acids. nih.gov CD spectroscopy can be used to study conformational changes in these biomolecules upon ligand binding. nih.govnih.gov Furthermore, if a ligand is achiral, it can give rise to an induced CD (ICD) signal when it binds to a chiral macromolecule, providing direct evidence of binding. nih.gov
In the study of this compound, which is itself a chiral molecule, CD spectroscopy can be employed in several ways. Firstly, the intrinsic CD spectrum of the compound can be characterized. Secondly, and more importantly, changes in the CD spectrum of a target protein or DNA upon binding of the ligand can reveal significant conformational alterations. For example, a change in the characteristic CD signals of B-form DNA (a positive band around 275 nm and a negative band around 245 nm) would suggest that the binding of this compound induces a structural perturbation. nih.gov
Representative CD Spectral Changes in DNA Upon Binding of a Pyridine Derivative
| Wavelength (nm) | Molar Ellipticity of DNA (mdeg) | Molar Ellipticity of DNA + Ligand (mdeg) |
| 220 | +2.1 | +2.5 |
| 245 | -8.4 | -7.2 |
| 275 | +8.0 | +9.5 |
| 300 | 0 | +0.8 (Induced CD) |
This table presents hypothetical data illustrating the changes in the CD spectrum of a DNA duplex upon binding of a chiral pyridine ligand. The alterations in the intrinsic DNA bands and the appearance of an induced CD signal in a region where DNA does not absorb are indicative of a binding event and a conformational change.
Computational Chemistry Approaches to 2 Pyridin 2 Yl Propan 2 Amine
Molecular Docking Studies for Biological Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this primarily involves docking a small molecule ligand, such as 2-(Pyridin-2-YL)propan-2-amine, into the binding site of a macromolecular target, typically a protein or enzyme. The primary goals are to identify potential biological targets and to elucidate the specific binding mode and interactions that stabilize the ligand-receptor complex.
The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's active site and then using a scoring function to rank them based on their predicted binding affinity. For this compound, docking studies would explore how its structural features—the pyridine (B92270) ring, the tertiary amine, and the gem-dimethyl group—contribute to binding. Key interactions that would be analyzed include:
Hydrogen Bonding: The nitrogen atom in the pyridine ring and the primary amine group can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with polar residues in a binding pocket.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues of the target protein, such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The propan-2-yl group provides a nonpolar surface that can form favorable hydrophobic interactions within the active site.
Studies on related pyridine derivatives have shown their potential to act as inhibitors for various targets, including cyclin-dependent kinases (CDKs) and lysine-specific demethylase 1 (LSD1). nih.govnih.gov For instance, in a hypothetical docking study of this compound into a kinase active site, the pyridine nitrogen might form a hydrogen bond with a backbone amide in the hinge region, a common binding motif for kinase inhibitors.
Table 1: Example of Molecular Docking Results for this compound against a Hypothetical Protein Target This table presents hypothetical data for illustrative purposes.
| Parameter | Value/Description |
|---|---|
| Protein Target | Protein Kinase X (PKX) |
| Binding Energy (kcal/mol) | -7.8 |
| Interacting Residues | Lys33, Gln85, Leu83, Asp145 |
| Key Interactions | Hydrogen bond with Gln85 (amine group); π-π stacking with Phe80 (pyridine ring); Hydrophobic interactions with Leu83, Val25 |
| Predicted Inhibition Constant (Ki) | 1.5 µM |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule from first principles. These methods provide detailed insights into the electron distribution, orbital energies, and reactivity of this compound.
Key parameters derived from these calculations include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. ijret.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the pyridine nitrogen and the amine group would be expected to be electron-rich regions, making them likely sites for hydrogen bonding or coordination. rsc.org
Atomic Charges: Calculating the partial charge on each atom helps to quantify the polarity of bonds and predict sites for electrostatic interactions.
Bond Parameters: Quantum chemistry can accurately predict bond lengths and angles, which can be compared with experimental data if available. ijret.org
These calculations can help rationalize the behavior of the molecule in biological systems and guide chemical modifications to enhance desired interactions. For example, understanding the electronic properties can inform how substitutions on the pyridine ring might alter the molecule's ability to act as a hydrogen bond acceptor. nih.gov
Table 2: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)* This table presents hypothetical data for illustrative purposes.
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 Debye |
| Most Negative Potential (MEP) | Located on Pyridine Nitrogen Atom |
Molecular Dynamics Simulations to Model this compound in Biological Environments
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations introduce motion and flexibility, offering a dynamic view of the ligand-receptor complex over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex behaves in a simulated biological environment (e.g., in water at physiological temperature and pressure).
For this compound, MD simulations would typically be performed after a promising docking pose is identified. The key objectives are:
Binding Pose Stability: To assess whether the initial docked pose is stable over a simulation period of nanoseconds or longer. The Root Mean Square Deviation (RMSD) of the ligand and protein atoms is monitored to check for significant conformational changes. chemrevlett.com
Interaction Analysis: To analyze the persistence of key interactions (like hydrogen bonds) identified in docking and to identify new, transient interactions that may contribute to binding affinity.
Solvent Effects: To understand the role of water molecules in mediating or competing with ligand-protein interactions.
Conformational Flexibility: To explore the flexibility of both the ligand and the protein's binding site, revealing how they adapt to each other.
MD simulations provide a more realistic and rigorous assessment of ligand binding, helping to filter out false positives from docking studies and providing deeper insight into the binding mechanism. nih.govacs.org
Table 3: Key Analyses in a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Analysis | Purpose |
|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time to assess the structural stability of the ligand and protein. |
| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different regions of the protein, highlighting which residues are most mobile or rigid upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation to determine their stability. |
| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the binding free energy from the simulation trajectory, providing a more accurate prediction of binding affinity than docking scores. nih.gov |
Future Research Directions and Emerging Applications of 2 Pyridin 2 Yl Propan 2 Amine
Development of Innovative Synthetic Methodologies for 2-(Pyridin-2-YL)propan-2-amine and its Analogues
Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to this compound and its derivatives. While traditional methods for pyridine (B92270) synthesis like the Chichibabin and Krohnke methods exist, modern approaches are geared towards improving yield, reducing environmental impact, and allowing for more complex substitutions. ijpsonline.com
A promising area is the advancement of "green" synthetic protocols. ijpsonline.com For instance, the 2-pyridinylmethyl borrowing strategy has been identified as a sustainable, transition-metal-free method for constructing precursors to the target compound. smolecule.com This approach utilizes (pyridin-2-yl)methyl alcohols and ketones under basic conditions, offering an atom-economical alternative to traditional methods. smolecule.com Other green techniques, such as ultrasound-induced and microwave-assisted reactions, have also been successfully applied to the synthesis of pyridine analogues, often resulting in shorter reaction times and higher yields. ijpsonline.com
Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another key avenue for synthesizing novel analogues. nih.gov These methods allow for the precise formation of carbon-nitrogen bonds, enabling the creation of diverse libraries of N-aryl pyridine derivatives. nih.gov Future work could focus on expanding the range of catalysts (e.g., copper and rhodium-based systems) and reaction partners to build increasingly complex molecular architectures. ijpsonline.com
| Synthetic Strategy | Description | Key Features | Potential Advantages |
| 2-Pyridinylmethyl Borrowing | A transition-metal-free C-alkylation strategy using (pyridin-2-yl)methyl alcohols and ketones. smolecule.com | Base-catalyzed, involves a cascade of deprotonation, C-C bond cleavage, and recombination. smolecule.com | Sustainable, avoids transition metal contaminants. smolecule.com |
| Green Synthesis | Utilizes methods like microwave irradiation or ultrasound to drive reactions. ijpsonline.com | Often uses water or ethanol (B145695) as a catalyst/solvent, with shorter reaction times. ijpsonline.com | Environmentally friendly, energy-efficient. ijpsonline.com |
| Metal-Catalyzed Reactions | Employs catalysts like Palladium, Copper, or Rhodium for C-H functionalization and cross-coupling. ijpsonline.comnih.gov | Enables precise bond formation (e.g., Buchwald-Hartwig amination). nih.gov | High versatility for creating diverse analogues. ijpsonline.com |
| Facile Imidate Synthesis | A green protocol to create N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines. mdpi.com | Uses heterogeneous Lewis acid catalysis (Al₂O₃) under mild, ambient conditions. mdpi.com | Simple, efficient, and environmentally conscious. mdpi.com |
Exploration of Novel Catalytic and Material Science Applications
The inherent chemical properties of this compound and its derivatives make them attractive candidates for applications in catalysis and material science. The pyridine nitrogen atom and the amine group can act as ligands, binding to metal ions to form coordination complexes. biosynth.com
In catalysis, these complexes can serve as catalysts for a variety of organic reactions. researchgate.net The structure of the pyridine-amine ligand can be tuned to influence the activity and selectivity of the metallic center. Future research could involve synthesizing a range of metal complexes and screening them for catalytic activity in areas such as asymmetric synthesis and polymerization.
In material science, pyridine-containing compounds like terpyridines are known to be building blocks for functional materials. researchgate.net These materials have found applications in optoelectronics, including light-emitting diodes and solar cells. researchgate.net By analogy, polymers and supramolecular structures incorporating this compound could be designed to have specific electronic, optical, or self-assembling properties. Research could focus on creating novel functionalized polymers and 3D-architectures with tunable physical and chemical characteristics. researchgate.net
Rational Design and Synthesis of Derivatives for Enhanced Biological Efficacy and Selectivity
A significant area of future research lies in the rational design of derivatives of this compound to create new therapeutic agents. The core structure serves as a "privileged structure," which can be chemically modified to target a wide range of biological receptors and enzymes with high efficacy and selectivity. mdpi.comnih.gov
One successful strategy is "scaffold hopping," where the core structure is used as a starting point to design novel inhibitors for specific targets. nih.gov For example, this approach has been used to develop pyridine derivatives that are potent and selective inhibitors of SHP2, a protein tyrosine phosphatase implicated in several cancers. nih.gov Similarly, derivatives have been designed as dual inhibitors of ALK and ROS1 kinases to overcome resistance to existing cancer therapies like crizotinib (B193316) in non-small-cell lung cancer. nih.govsemanticscholar.org
Future work will involve combining computational modeling with synthetic chemistry to predict how structural modifications will affect binding to a target protein. This allows for the design of molecules with improved properties, such as enhanced potency, greater selectivity between protein family members, and better drug-like characteristics. nih.gov
| Therapeutic Target | Derivative Class | Rationale | Notable Finding |
| Fibrosis | 2-(Pyridin-2-yl) pyrimidine (B1678525) derivatives | To develop novel anti-fibrotic drugs by targeting collagen production. mdpi.comnih.gov | Compounds were identified with better anti-fibrotic activity than the existing drug Pirfenidone. mdpi.comnih.gov |
| Cancer (SHP2) | Substituted pyridine derivatives | Designed via scaffold hopping to create selective inhibitors of the SHP2 phosphatase. nih.gov | Compound 11a was found to be a potent and highly selective SHP2 inhibitor with an IC₅₀ of 1.36 μM. nih.gov |
| Cancer (ALK/ROS1) | 2-amino-4-(1-piperidine) pyridine derivatives | To overcome clinical resistance to the kinase inhibitor Crizotinib. nih.gov | Compound 2e showed impressive activity against the resistant ALKL1196M mutant, being 2-fold more potent than Crizotinib. nih.gov |
| Filarial Infections | Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | To discover novel macrofilaricides for treating diseases like onchocerciasis. acs.org | A lead compound showed a significant 68% reduction of adult worms in an infected mouse model. acs.org |
| Neurological Disorders | Pyridin-2-yl-methylamine derivatives | To develop agonists for the 5-HT receptor for potential use as antidepressants or analgesics. google.com | Several compounds were discovered to have agonist activity at the central 5-HT receptor. google.com |
In-depth Investigations into Pharmacokinetic and Pharmacodynamic Profiles of Lead Compounds
Once promising lead compounds are identified, comprehensive studies of their pharmacokinetic (PK) and pharmacodynamic (PD) profiles are essential. nih.gov Pharmacokinetics describes how the body affects a drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics describes how the drug affects the body. mdpi.com
Future research will utilize a combination of in silico, in vitro, and in vivo models to characterize these properties. mdpi.commdpi.com
In silico ADMET prediction: Computational tools will be used to estimate the pharmacokinetic characteristics of designed compounds early in the discovery process. nih.gov
In vitro models: These include using liver microsomes and hepatocyte models to study drug metabolism by cytochrome P450 enzymes and permeability assays (e.g., using Madin-Darby canine kidney cells) to assess a compound's ability to cross biological membranes. acs.orgmdpi.com
In vivo studies: Animal models are used to determine key PK parameters such as bioavailability and brain-to-plasma ratios, which are crucial for drugs targeting the central nervous system. acs.org
Understanding the PK/PD relationship is critical for optimizing dosing regimens and predicting a compound's efficacy and safety in a clinical setting. mdpi.com Physiologically based pharmacokinetic (PBPK) models can integrate data from various sources to simulate drug behavior in the human body, guiding further development. mdpi.commdpi.com
Environmental Fate and Degradation Pathways of Pyridine-Amine Compounds
As pyridine derivatives are used more widely, it is crucial to understand their environmental fate and persistence. Pyridine and its analogues enter the environment through industrial and agricultural activities. tandfonline.comresearchgate.net Their ultimate fate is determined by a combination of abiotic processes like photochemical transformation and biotic processes, primarily biodegradation by microorganisms. tandfonline.comresearchgate.netsemanticscholar.org
Studies have shown that pyridine can be readily degraded in soil and water by various bacteria, which can use it as a sole source of carbon and/or nitrogen. tandfonline.comcdc.gov However, the biodegradability of the pyridine ring is highly sensitive to the type and position of chemical substituents. tandfonline.comsemanticscholar.org
Future research should focus on:
Identifying degradation pathways: While some pathways are known, many remain to be elucidated. For example, the degradation of many simple pyridine derivatives proceeds through hydroxylated intermediates, where the oxygen is unusually derived from water. tandfonline.comresearchgate.net In contrast, a complete pathway in Arthrobacter sp. involves an initial oxidative cleavage of the pyridine ring by a monooxygenase, eventually leading to succinic acid. nih.gov
Characterizing influential factors: Investigating how soil type, pH, oxygen levels, and the presence of other compounds affect degradation rates. cdc.gov
Assessing persistence: Determining the environmental half-life of specific, industrially relevant pyridine-amine compounds, as data is lacking for many substituted pyridines. tandfonline.comresearchgate.net
| Degradation Process | Description | Key Intermediates/Products | Organism Example |
| Hydroxylation Pathway | Biodegradation pathway common for many simple pyridine derivatives. tandfonline.comsemanticscholar.org | Pyridinediols (dihydroxypyridines). semanticscholar.org | Arthrobacter crystallopoietes tandfonline.com |
| Oxidative Ring Cleavage | A direct cleavage of the pyridine ring without prior hydroxylation, driven by a monooxygenase. nih.gov | (Z)-N-(4-oxobut-1-enyl)formamide, succinic acid. nih.gov | Arthrobacter sp. strain 68b nih.gov |
| Reductive Pathways | Novel mechanisms suggested for some substituted pyridines, possibly involving initial reductive steps. researchgate.net | Non-hydroxylated intermediates. researchgate.net | Not fully characterized. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(pyridin-2-yl)propan-2-amine, and how can purity be ensured?
- Methodology :
- Nucleophilic substitution : React 2-chloro-2-(pyridin-2-yl)propane with ammonia under controlled pressure and temperature (e.g., 60–80°C in anhydrous ethanol). Monitor reaction progress via TLC or HPLC .
- Reductive amination : Reduce 2-(pyridin-2-yl)propan-2-one using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted ketone or byproducts .
- Quality control : Validate purity using ¹H/¹³C NMR (pyridine protons at δ 8.3–8.5 ppm; quaternary carbon at ~δ 70 ppm) and GC-MS (molecular ion peak at m/z 136) .
Q. How can the structural and electronic properties of this compound be characterized experimentally and computationally?
- Experimental :
- X-ray crystallography : Resolve crystal structure using SHELX software (e.g., space group determination, bond-length analysis) .
- Spectroscopy : Assign UV-Vis absorption bands (e.g., π→π* transitions at ~260 nm) and IR stretches (N-H bending at ~1600 cm⁻¹; pyridyl C-N at ~1220 cm⁻¹) .
- Computational :
- DFT studies : Use B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Mulliken charges. Compare with experimental data to validate accuracy .
Q. What are the common challenges in isolating enantiopure this compound, and how are they addressed?
- Challenges :
- Racemization during synthesis due to steric hindrance at the tertiary amine center.
- Co-elution of enantiomers in standard HPLC columns.
- Solutions :
- Use chiral auxiliaries (e.g., L-tartaric acid) during crystallization.
- Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for HPLC separation .
Advanced Research Questions
Q. How does this compound participate in coordination chemistry, and what ligand properties influence metal complex stability?
- Mechanistic insights :
- The pyridyl nitrogen acts as a σ-donor, while the amine group can chelate metals (e.g., Co²⁺, Cu²⁺) in a bidentate fashion.
- Steric effects from the geminal methyl groups may limit coordination geometries (e.g., tetrahedral vs. octahedral) .
- Case study : Cobalt(II) chloride complexes with pyridyl ligands show variable magnetic moments (3.5–4.2 µB) depending on coordination number and ligand denticity .
Q. What discrepancies arise between DFT-predicted and experimentally observed reaction pathways for this compound derivatives?
- Example :
- Predicted : B3LYP/6-31G(d) models suggest a low-energy barrier (<5 kcal/mol) for amine inversion.
- Observed : Dynamic NMR studies reveal restricted rotation (ΔG‡ ≈ 8 kcal/mol) due to steric crowding from pyridyl and methyl groups.
Q. What strategies enhance the enantioselectivity of this compound in asymmetric catalysis?
- Approaches :
- Chiral ligands : Design phosphine or salen ligands with pyridyl motifs to stabilize transition states.
- Enzymatic resolution : Use transaminases (e.g., from Arthrobacter sp.) for kinetic resolution of racemic mixtures .
- Case study : Pyridyl-based ligands in Pd-catalyzed cross-coupling achieve >90% ee with bulky substrates (e.g., aryl bromides) .
Q. How can spectroscopic data resolve contradictions in proposed reaction mechanisms involving this compound?
- Methodology :
- In situ NMR : Monitor intermediates (e.g., imine formation at δ 7.8–8.1 ppm) during reductive amination.
- EPR spectroscopy : Detect radical species in oxidation pathways (e.g., TEMPO-trapped radicals) .
- Example : Disputed nitro-reduction pathways (direct vs. stepwise) were clarified using time-resolved IR spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
